7-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)imidazo[1,2-a]pyridine
Overview
Description
7-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The structure of this compound includes a piperidine ring, a propoxyphenyl group, and a methylimidazo[1,2-a]pyridine core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . Another approach is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components, which is a powerful tool in synthetic chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of cationic half-sandwich rare-earth catalysts provides an efficient, general, and atom-economical method for the synthesis of 2-alkylated pyridine derivatives via C-H addition to olefins . This method is compatible with a wide range of pyridine and olefin substrates, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The direct functionalization of imidazo[1,2-a]pyridines through radical reactions is one of the most efficient strategies for constructing derivatives of this compound .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts. The reaction conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which exhibit a wide range of biological and pharmacological activities .
Scientific Research Applications
7-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)imidazo[1,2-a]pyridine has numerous scientific research applications. In chemistry, it is used as a valuable scaffold for the synthesis of complex organic molecules . In biology and medicine, its derivatives have shown potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, antiparkinsonian, and antituberculous agents . The compound’s unique structure allows for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to exhibit high antitumor potential by targeting cancer cell lines . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological activities.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as 2-aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides . These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart is its unique combination of a piperidine ring, a propoxyphenyl group, and a methylimidazo[1,2-a]pyridine core. This combination provides the compound with distinct chemical and biological properties, making it a valuable molecule for various scientific research applications.
Properties
CAS No. |
365565-36-2 |
---|---|
Molecular Formula |
C22H27N3O |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
7-methyl-2-[4-(3-piperidin-1-ylpropoxy)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C22H27N3O/c1-18-10-14-25-17-21(23-22(25)16-18)19-6-8-20(9-7-19)26-15-5-13-24-11-3-2-4-12-24/h6-10,14,16-17H,2-5,11-13,15H2,1H3 |
InChI Key |
HHZLKORDNNRTRS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)OCCCN4CCCCC4 |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)OCCCN4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-6379490, JNJ6379490, JNJ 6379490 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.